1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves several steps, typically starting with the preparation of the piperazine core. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. The compound may act on various pathways, depending on its structure and functional groups. For example, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels . The fluorophenyl and imidazopyridine moieties may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonism.
1-(3-Fluoro-2-pyridinyl)piperazine: Another piperazine derivative with potent biological activity.
Phenylpiperazine: A simpler piperazine derivative with various pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H18FN5 |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H18FN5/c1-21-16-14(6-4-8-19-16)20-17(21)23-11-9-22(10-12-23)15-7-3-2-5-13(15)18/h2-8H,9-12H2,1H3 |
InChI Key |
UKQRQKQJYHZLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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